molecular formula C10H9IN2O3S B8635128 (7-Iodo-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester

(7-Iodo-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester

Cat. No. B8635128
M. Wt: 364.16 g/mol
InChI Key: YAOPVMHNKVCZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Iodo-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester is a useful research compound. Its molecular formula is C10H9IN2O3S and its molecular weight is 364.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Iodo-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Iodo-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(7-Iodo-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester

Molecular Formula

C10H9IN2O3S

Molecular Weight

364.16 g/mol

IUPAC Name

methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C10H9IN2O3S/c1-15-6-4-3-5(11)8-7(6)12-9(17-8)13-10(14)16-2/h3-4H,1-2H3,(H,12,13,14)

InChI Key

YAOPVMHNKVCZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)SC(=N2)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester (31.0 g, 130 mmol) and sodium acetate (32.3 g, 394 mmol) are dissolved in 400 ml of glacial acetic acid and slowly treated with iodine monochloride (13.5 ml, 264 mmol) at 0° C. The reaction mixture is then slowly warmed to room temperature and stirred for 15 hours. After addition of water (1.31), the formed precipitate is filtered off and washed with water. The filter cake is then dissolved in a minimal amount of tetrahydrofarane (about 150 ml) and decolorized with 1M aqueous sodium thiosulfate. The product is precipitated by the addition of water (about 2.0 l), filtered off and dried at 60° C. for 12 hours. 42.3 g (89%) white solid. MS: m/e=364 (M+).
Name
(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.